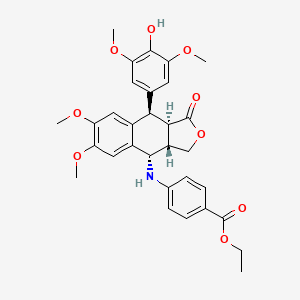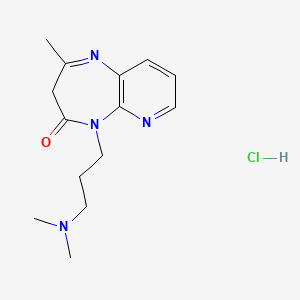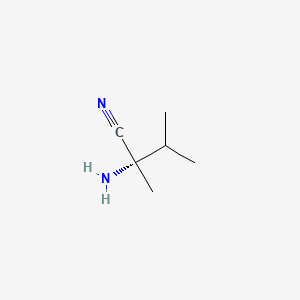
4H-Thieno(3,4-e)-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(2-phenylethyl)-, 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Thieno(3,4-e)-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(2-phenylethyl)-, 1,1-dioxide is a complex organic compound that belongs to the class of thieno-thiadiazine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Thieno(3,4-e)-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(2-phenylethyl)-, 1,1-dioxide typically involves multi-step organic reactions. The starting materials often include thieno derivatives and thiadiazine precursors. Common synthetic routes may involve:
Cyclization reactions: Formation of the thieno-thiadiazine ring system through cyclization.
Nitrile introduction: Incorporation of the acetonitrile group under specific conditions.
Oxidation: Introduction of the 1,1-dioxide functionality using oxidizing agents.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts may be used to facilitate specific reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. They may include various oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.
Biology
In biological research, thieno-thiadiazine derivatives are often studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
In medicinal chemistry, these compounds may be investigated for their potential therapeutic applications. They may act as inhibitors or modulators of specific biological targets.
Industry
In the industrial sector, such compounds may be used in the development of new materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 4H-Thieno(3,4-e)-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(2-phenylethyl)-, 1,1-dioxide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition: Blocking the activity of specific enzymes or receptors.
Modulation: Altering the function of specific pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno(3,4-e)-1,2,4-thiadiazine derivatives: Other compounds in this class with similar structures.
Thiadiazine derivatives: Compounds with the thiadiazine ring system but different substituents.
Uniqueness
The uniqueness of 4H-Thieno(3,4-e)-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(2-phenylethyl)-, 1,1-dioxide lies in its specific substituents and functional groups, which may confer unique biological activities and chemical reactivity.
Propriétés
Numéro CAS |
214916-41-3 |
|---|---|
Formule moléculaire |
C15H13N3O3S2 |
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
2-[1,1,3-trioxo-2-(2-phenylethyl)thieno[3,4-e][1,2,4]thiadiazin-4-yl]acetonitrile |
InChI |
InChI=1S/C15H13N3O3S2/c16-7-9-17-13-10-22-11-14(13)23(20,21)18(15(17)19)8-6-12-4-2-1-3-5-12/h1-5,10-11H,6,8-9H2 |
Clé InChI |
QSFUKSXWWUXESS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCN2C(=O)N(C3=CSC=C3S2(=O)=O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















